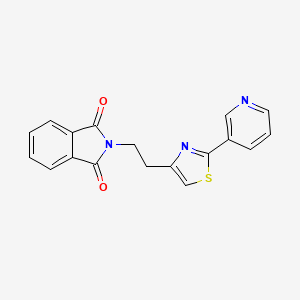

2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione

Description

Historical Context of Thiazole-Isoindole Hybrid Compounds

The integration of thiazole and isoindole moieties represents a strategic advancement in heterocyclic chemistry, rooted in decades of pharmacological and synthetic research. Thiazole derivatives gained prominence after the discovery of thiamine (vitamin B₁) in 1926, where the thiazole ring was identified as essential for enzymatic cofactor activity. Isoindole-1,3-dione scaffolds emerged later, with early studies in the 1980s identifying their role in natural products like renierapurpurin from marine sponges. The hybridization of these systems began in the 2000s, driven by the need to enhance bioactivity through structural complexity. For instance, phthalimido-thiazole derivatives demonstrated multistage antischistosomal activity in 2022, showcasing the therapeutic potential of such hybrids. This compound’s design follows modern trends in combining π-electron-rich systems (thiazole, pyridine) with planar isoindole-dione frameworks to optimize electronic and steric properties for targeted applications.

Chemical Classification and Nomenclature Systems

The compound is systematically named 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione under IUPAC rules. Its classification spans three categories:

- Thiazoles : A five-membered heterocycle with sulfur (S1) and nitrogen (N3) atoms.

- Pyridines : A six-membered aromatic ring with one nitrogen atom (N1) at position 3.

- Isoindole-1,3-diones : Benzannulated dicarbonyl systems with nitrogen at position 2.

The nomenclature reflects sequential substituents:

- Ethyl linker : Bridges the thiazole (C4) and isoindole-dione (N2).

- Pyridinyl group : Attached to the thiazole’s C2 via a methylene unit.

Hybridization effects are evident in the electron-deficient thiazole core (from C=N and C-S bonds) juxtaposed with the electron-rich pyridine and isoindole-dione systems, creating a polarized scaffold.

Significance in Heterocyclic Chemistry Research

This hybrid exemplifies three key research frontiers:

- Pharmacophore Engineering : The thiazole-pyridine unit mimics ATP-binding motifs in kinase inhibitors, while the isoindole-dione moiety intercalates DNA, as shown in molecular docking studies.

- Synthetic Methodology : Its synthesis leverages multicomponent reactions (MCRs), such as the cyclocondensation of arylglyoxals, thioamides, and indole derivatives.

- Electronic Modulation : The conjugated system allows tunable HOMO-LUMO gaps (e.g., 3.2–4.1 eV), critical for optoelectronic applications.

Recent work highlights its role in inhibiting topoisomerase II (IC₅₀ = 1.05 μM) and binding calf thymus DNA via intercalation (Kₐ = 4.8 × 10⁴ M⁻¹).

Core Structural Components and Their Integration

The molecule comprises three fused modules (Figure 1):

Thiazole Ring (C₃H₂NS)

Pyridine Ring (C₅H₅N)

Properties

IUPAC Name |

2-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-17-14-5-1-2-6-15(14)18(23)21(17)9-7-13-11-24-16(20-13)12-4-3-8-19-10-12/h1-6,8,10-11H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBVYQLDAPTWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising applications for this compound in the field of pharmacology:

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain isoindole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacterial strains. The inhibition zones were comparable to those produced by standard antibiotics such as gentamicin .

Anticancer Properties

The compound has shown potential in cancer treatment. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including Caco-2 and HCT-116 cells. The mechanism involves cell cycle arrest and subsequent apoptosis induction, making it a candidate for further development as an anticancer agent .

Antileishmanial Activity

Another notable application is its effectiveness against Leishmania tropica, a parasite responsible for leishmaniasis. Some derivatives demonstrated IC50 values significantly lower than the first-line treatment, Glucantime, indicating superior efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the isoindole moiety can enhance its lipophilicity and overall biological efficacy. For example, halogenation has been shown to improve antimicrobial properties .

Synthesis Techniques

The synthesis of 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. The methods include:

- Condensation reactions involving thiazole and pyridine derivatives.

- Cyclization processes to form the isoindole structure.

These synthetic routes are critical for producing the compound in sufficient yields for biological testing.

Case Studies

Several case studies have documented the successful application of this compound in various therapeutic contexts:

Mechanism of Action

The mechanism of action of 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Isoindole-1,3-dione Derivatives

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Observations:

Substituent Impact on Bioactivity :

- The thiazole-pyridine-ethyl chain in the target compound may enhance lipophilicity and CNS permeability compared to imidazole-phenyl derivatives (e.g., ), which prioritize antimicrobial action.

- Triazolidine-thioxo analogs (e.g., 13c in ) exhibit strong hydrogen-bonding capacity (NH groups) and thermal stability, making them suitable for materials science applications.

Synthetic Routes: The target compound’s synthesis likely parallels methods for thiazole-indole derivatives (e.g., reflux with KOH in ethanol ). Imidazole-isoindole-dione derivatives () are synthesized via cyclocondensation of benzil and aldehydes, emphasizing the role of electron-withdrawing groups in directing reactivity.

Spectroscopic Signatures :

Biological Activity

The compound 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 860785-67-7) is a complex organic molecule with potential biological activities. Its structural components include a pyridine ring, a thiazole moiety, and an isoindole derivative, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential application in medicinal chemistry.

- Molecular Formula : C₁₈H₁₃N₃O₂S

- Molecular Weight : 335.38 g/mol

- Storage Temperature : Room temperature

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Anticonvulsant Activity

A study involving structurally similar thiazole derivatives indicated that compounds containing thiazole rings exhibited significant anticonvulsant properties. The presence of pyridine and isoindole structures may enhance this activity. For instance, related compounds showed effective doses (ED50) in picrotoxin-induced convulsion models, suggesting that similar mechanisms might be at play for the target compound .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through various assays. In vitro studies demonstrated that derivatives of isoindole exhibited substantial inhibition of protein denaturation, a marker for anti-inflammatory potential. Compounds with similar structures showed up to 83% inhibition at specific concentrations (500 µg/ml), indicating promising anti-inflammatory properties .

3. Cytotoxic Activity

The cytotoxicity of related isoindole derivatives has been assessed against multiple cancer cell lines. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting that the target compound may also possess significant cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of compounds similar to this compound highlights the importance of specific substituents on the thiazole and isoindole moieties. The presence of electron-donating groups on the phenyl ring and the arrangement of nitrogen atoms within the thiazole appear to enhance biological activity significantly .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticonvulsant activity, with some showing high protection indices against seizures in animal models .

- Anti-inflammatory Assays : Research indicated that certain isoindole derivatives could inhibit inflammatory responses effectively, with notable results in assays measuring protein denaturation and cell viability .

Data Summary

Q & A

Q. What are the key steps in synthesizing 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole ring via condensation of 3-pyridinyl derivatives with thioamide precursors under acidic conditions.

- Step 2: Alkylation of the thiazole intermediate with ethyl bromide derivatives to introduce the ethyl spacer.

- Step 3: Coupling with isoindole-1,3-dione using palladium-catalyzed cross-coupling or nucleophilic substitution .

- Optimization: Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄) significantly impact yield .

Q. How is the structural integrity of this compound validated in experimental settings?

- X-ray crystallography resolves the 3D configuration, particularly the orientation of the pyridinyl-thiazole moiety relative to the isoindole-dione core .

- Spectroscopic methods:

- IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .

- ¹H/¹³C NMR identifies proton environments (e.g., pyridinyl protons at δ 8.2–8.8 ppm) and carbon hybridization .

Q. What preliminary assays are recommended to assess its biological activity?

- Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Enzyme inhibition: Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

- Catalyst screening: Test alternatives to Pd catalysts (e.g., CuI for Ullmann-type couplings) to reduce side products .

- Purification: Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to isolate >95% pure product .

- Reaction monitoring: In-situ FTIR or LC-MS tracks intermediate formation and minimizes degradation .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response validation: Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Structural analogs: Compare activity of derivatives (e.g., varying pyridinyl substituents) to identify pharmacophores .

- Meta-analysis: Cross-reference data with structurally similar compounds (e.g., thiazole-isoindole hybrids) to identify trends .

Q. How can computational modeling predict its reactivity or target interactions?

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl groups) .

- Molecular docking: Simulate binding to protein targets (e.g., EGFR kinase) using AutoDock Vina and PDB structures (e.g., 1M17) .

- ADMET prediction: Use SwissADME to estimate bioavailability, logP, and metabolic stability .

Q. What safety protocols are critical during handling?

- Ventilation: Use fume hoods to avoid inhalation of fine particles (P210) .

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles (P201) .

- Storage: Keep in airtight containers at –20°C, away from ignition sources (P102) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.